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Introduction
Maintaining a stable physiological pH is critical for the successful in vitro culture of mammalian

cells. The optimal pH range for most human and animal cell lines is narrow, typically between

7.2 and 7.4. Deviations from this range can adversely affect cell growth, metabolism, protein

expression, and overall culture performance. While the bicarbonate-carbon dioxide

(HCO₃⁻/CO₂) buffering system is the most common physiological buffer, it can be sensitive to

changes in CO₂ concentration in the incubator. Consequently, synthetic biological buffers are

often used as supplementary stabilizing agents.

Bicine (N,N-bis(2-hydroxyethyl)glycine) is a zwitterionic "Good's" buffer that is increasingly

being considered for use in mammalian cell culture media. With a pKa of approximately 8.26 at

25°C, its optimal buffering range is between pH 7.6 and 9.0.[1] While this is slightly more

alkaline than the typical physiological pH of cell culture, Bicine can still provide valuable

buffering capacity, particularly in high-density cultures where acidic metabolic byproducts can

cause significant pH drops.

These application notes provide a comprehensive overview of the use of Bicine buffer in

mammalian cell culture, with a focus on concentration, performance, and experimental

protocols for its evaluation.
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Properties of Bicine Buffer
A summary of the key properties of Bicine buffer is presented in Table 1. Understanding these

properties is essential for its effective application in cell culture media.

Property Value Reference

Chemical Name N,N-bis(2-hydroxyethyl)glycine [2]

Molecular Formula C₆H₁₃NO₄ [2]

Molecular Weight 163.17 g/mol [2]

pKa (25°C) ~8.26 [1]

Useful pH Range 7.6 - 9.0

Metal Ion Chelation
Forms complexes with

common metals

Table 1: Physicochemical Properties of Bicine Buffer.

Recommended Bicine Concentration in Mammalian
Cell Culture
While extensive quantitative data for the optimal concentration of Bicine in various mammalian

cell lines is still emerging, a general recommendation is to use concentrations below 20 mM.

Higher concentrations may lead to cytotoxicity, a phenomenon observed with many biological

buffers. The optimal concentration is cell-line dependent and should be empirically determined.

For initial screening, a concentration range of 5 mM to 20 mM is recommended.

For comparison, HEPES, a commonly used synthetic buffer in cell culture, is typically used at

concentrations ranging from 10 mM to 25 mM.

Comparison with HEPES Buffer
HEPES is a widely accepted zwitterionic buffer in cell culture with a pKa of approximately 7.5,

making its buffering range (pH 6.8 - 8.2) well-suited for physiological conditions. While direct

comparative studies between Bicine and HEPES in mammalian cell culture are limited in
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publicly available literature, a theoretical comparison of their properties can guide selection

(Table 2).

Feature Bicine HEPES Reference

pKa (at 37°C) ~8.1 ~7.3

Optimal Buffering

Range

More alkaline (pH 7.4

- 8.8)

Physiological (pH 6.8 -

8.2)

Metal Ion Chelation
Can chelate divalent

cations
Negligible

Potential for

Cytotoxicity

Possible at higher

concentrations

Can be cytotoxic at

higher concentrations

Phototoxicity
Not reported to be

phototoxic

Can produce toxic

radicals in the

presence of riboflavin

and light

Autoclavability Generally stable Generally stable

Table 2: Comparison of Bicine and HEPES Buffers for Cell Culture Applications.

The choice between Bicine and HEPES will depend on the specific requirements of the cell

culture system, including the target pH, the sensitivity of the cells to metal ions, and the light

conditions during incubation and handling.

Experimental Protocols
To determine the optimal Bicine concentration for a specific mammalian cell line and

application, a series of experiments should be performed. The following protocols provide a

framework for evaluating the performance of Bicine buffer.

Protocol 1: Determination of Optimal Bicine
Concentration using a Cell Viability Assay (MTT Assay)
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This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to assess the cytotoxicity of different Bicine concentrations.

Objective: To determine the concentration range of Bicine that does not significantly impact cell

viability.

Materials:

Mammalian cell line of interest (e.g., CHO, HEK293)

Complete cell culture medium

Bicine powder

Sterile PBS

MTT solution (5 mg/mL in sterile PBS)

MTT solvent (e.g., isopropanol with 0.04 N HCl, or DMSO)

96-well cell culture plates

Multichannel pipette

Plate reader (570 nm absorbance)

Procedure:

Prepare Bicine Stock Solution: Prepare a sterile 1 M stock solution of Bicine in cell culture

grade water and adjust the pH to the desired value (e.g., 7.4) with sterile NaOH. Filter-

sterilize the solution through a 0.22 µm filter.

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

Treatment with Bicine: Prepare serial dilutions of the Bicine stock solution in complete

culture medium to achieve final concentrations ranging from 0 mM (control) to 50 mM (e.g.,

0, 5, 10, 15, 20, 25, 30, 40, 50 mM).
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Incubation: Remove the old medium from the wells and add 100 µL of the medium containing

the different Bicine concentrations. Incubate the plate for 48-72 hours.

MTT Assay:

Add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan

crystals.

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each Bicine concentration

relative to the control (0 mM Bicine). Plot cell viability against Bicine concentration to

determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Evaluation of Bicine on Cell Growth and
Proliferation
This protocol uses the trypan blue exclusion method to assess the effect of Bicine on cell

growth and proliferation over time.

Objective: To evaluate the impact of different Bicine concentrations on the growth kinetics of a

mammalian cell line.

Materials:

Mammalian cell line of interest

Complete cell culture medium supplemented with different concentrations of Bicine (e.g., 0,

5, 10, 15, 20 mM)

T-25 cell culture flasks

Trypan blue solution (0.4%)
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Hemocytometer

Microscope

Procedure:

Cell Seeding: Seed cells in T-25 flasks at a low density (e.g., 1 x 10⁵ cells/mL) in their

respective Bicine-containing or control media.

Cell Counting: At regular intervals (e.g., every 24 hours for 5-7 days), detach the cells using

trypsin (for adherent cells) and take a small aliquot.

Staining and Counting: Mix the cell suspension with an equal volume of trypan blue solution.

Load the mixture onto a hemocytometer and count the number of viable (unstained) and

non-viable (blue) cells.

Data Analysis:

Calculate the viable cell density (cells/mL) at each time point for each Bicine
concentration.

Plot the viable cell density against time to generate growth curves.

Calculate the population doubling time (PDT) for each condition.

Protocol 3: Assessment of Bicine's Effect on
Monoclonal Antibody (mAb) Production in CHO Cells
This protocol is designed to evaluate the impact of Bicine on the productivity of a recombinant

protein, such as a monoclonal antibody, in a CHO cell line.

Objective: To determine if the presence of Bicine in the culture medium affects the yield of a

secreted recombinant protein.

Materials:

Recombinant CHO cell line producing a monoclonal antibody
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Production medium supplemented with different concentrations of Bicine (e.g., 0, 10, 20

mM)

Shake flasks or bioreactors

ELISA kit for quantifying the specific mAb

Protein A or Protein G affinity chromatography system (optional, for purification)

Procedure:

Inoculation: Inoculate shake flasks or bioreactors containing the production medium with the

different Bicine concentrations at a starting cell density of approximately 0.5 x 10⁶ cells/mL.

Culture Maintenance: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂,

shaking at 120 rpm) for the duration of the production phase (typically 10-14 days).

Sampling: Collect samples at regular intervals to monitor viable cell density, viability, and

mAb concentration.

mAb Quantification: Centrifuge the samples to pellet the cells and collect the supernatant.

Quantify the mAb concentration in the supernatant using an appropriate ELISA.

Data Analysis:

Plot the mAb concentration over time for each Bicine concentration.

Calculate the specific productivity (qP), typically expressed as picograms per cell per day

(pcd).

Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for

the experimental protocols described above.
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Caption: Workflow for Determining Optimal Bicine Concentration using MTT Assay.
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Caption: Workflow for Evaluating the Effect of Bicine on Cell Growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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